1,1-Bis(2-chloroethyl)-3-naphthalen-1-ylurea
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Overview
Description
1,1-Bis(2-chloroethyl)-3-naphthalen-1-ylurea is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The structure of this compound consists of a naphthalene ring attached to a urea moiety, which is further substituted with two 2-chloroethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-chloroethyl)-3-naphthalen-1-ylurea typically involves the reaction of naphthylamine with phosgene to form the corresponding isocyanate. This intermediate is then reacted with bis(2-chloroethyl)amine to yield the final product. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also critical due to the toxic nature of the intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(2-chloroethyl)-3-naphthalen-1-ylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled temperatures.
Major Products Formed
Substitution Reactions: Products include substituted ureas with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary or secondary amines and alcohols.
Scientific Research Applications
1,1-Bis(2-chloroethyl)-3-naphthalen-1-ylurea has several scientific research applications, including:
Biology: Studied for its potential as an alkylating agent in biochemical assays.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Industry: Utilized in the production of polymers and other chemical intermediates.
Mechanism of Action
The mechanism of action of 1,1-Bis(2-chloroethyl)-3-naphthalen-1-ylurea involves the formation of highly reactive intermediates that can alkylate nucleophilic sites in DNA, RNA, and proteins. This alkylation can lead to cross-linking of DNA strands, inhibition of DNA replication, and ultimately cell death. The molecular targets include guanine bases in DNA, leading to the formation of interstrand cross-links.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(2-chloroethyl)-3-(2-hydroxyethyl)urea
- 1,1-Bis(2-chloroethyl)-3-(4-nitrophenyl)urea
- 1,1-Bis(2-chloroethyl)-3-(2-methoxyphenyl)urea
Uniqueness
1,1-Bis(2-chloroethyl)-3-naphthalen-1-ylurea is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. The naphthalene ring enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This structural feature distinguishes it from other nitrogen mustards that lack aromatic rings.
Properties
CAS No. |
2003-44-3 |
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Molecular Formula |
C15H16Cl2N2O |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
1,1-bis(2-chloroethyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C15H16Cl2N2O/c16-8-10-19(11-9-17)15(20)18-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H,18,20) |
InChI Key |
ACCSWAHUGLGDLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)N(CCCl)CCCl |
Origin of Product |
United States |
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